Product packaging for Methyl isoquinoline-6-carboxylate(Cat. No.:CAS No. 173089-82-2)

Methyl isoquinoline-6-carboxylate

Cat. No.: B068428
CAS No.: 173089-82-2
M. Wt: 187.19 g/mol
InChI Key: UVPWZEOLHRROQK-UHFFFAOYSA-N
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Description

Methyl isoquinoline-6-carboxylate is a high-value chemical building block and key synthetic intermediate in medicinal chemistry and drug discovery research. This ester derivative of isoquinoline-6-carboxylic acid serves as a versatile precursor for the synthesis of a wide array of biologically active molecules, particularly amide derivatives and functionalized heterocyclic compounds. Its core research value lies in its application toward the development of novel therapeutic agents, including potential kinase inhibitors, enzyme modulators, and compounds targeting central nervous system disorders. The isoquinoline scaffold is a privileged structure in pharmacology, known for its presence in compounds with diverse biological activities. Researchers utilize this compound to efficiently access this scaffold, facilitating structure-activity relationship (SAR) studies and the exploration of new chemical space for lead optimization. The compound is characterized by high purity and stability, ensuring reliable and reproducible results in synthetic workflows. It is an essential tool for chemists and biochemists engaged in the design and synthesis of novel small molecules for probing biological pathways and developing new pharmaceutical candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2 B068428 Methyl isoquinoline-6-carboxylate CAS No. 173089-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl isoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPWZEOLHRROQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264490
Record name 6-Isoquinolinecarboxylic acid, methyl ester
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173089-82-2
Record name 6-Isoquinolinecarboxylic acid, methyl ester
Source CAS Common Chemistry
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Record name 6-Isoquinolinecarboxylic acid, methyl ester
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Record name methyl isoquinoline-6-carboxylate
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Ii. Synthetic Methodologies for Methyl Isoquinoline 6 Carboxylate and Its Derivatives

Established Synthetic Pathways for Methyl isoquinoline-6-carboxylate

Carbonylation Reactions from Halogenated Isoquinolines

The introduction of a carboxyl group onto the isoquinoline (B145761) core can be effectively achieved through carbonylation reactions of halogenated precursors. Palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline (B10073), for instance, has been successfully demonstrated. scilit.com This method allows for the synthesis of various isoquinoline-1-carboxamides, which can be valuable intermediates. scilit.com While this specific example focuses on the 1-position, the principle can be extended to other halogenated isoquinolines to produce the corresponding carboxylated derivatives. The choice of catalyst and ligands, such as the use of bidentate XantPhos for less basic amines, is crucial for achieving high conversion rates and yields. scilit.com

Bromination and Suzuki Coupling Approaches in this compound Synthesis

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds and has been applied in the synthesis of isoquinoline derivatives. libretexts.orgnih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide. libretexts.org For the synthesis of this compound, a strategy could involve the bromination of the isoquinoline core at the 6-position, followed by a Suzuki coupling reaction with a suitable boronic acid or ester to introduce the desired carboxylated fragment. The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org This approach offers a versatile route to a wide range of substituted isoquinolines. rsc.org

A notable application of Suzuki coupling in a related system is the synthesis of isoquinolin-1(2H)-ones from 2-halobenzonitriles and vinyl boronates, followed by cyclization. nih.gov While not directly yielding this compound, this demonstrates the utility of Suzuki coupling in constructing the isoquinoline ring system itself, which can then be further functionalized.

Palladium-Catalyzed Reactions in this compound Formation

Palladium catalysis is a cornerstone in the synthesis of isoquinolines and their derivatives. rsc.orgnih.gov Beyond carbonylation and Suzuki coupling, palladium-catalyzed reactions encompass a broad spectrum of transformations that can be utilized to form the isoquinoline core or introduce substituents. For example, palladium-catalyzed C-H activation and annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a route to 3,4-substituted hydroisoquinolones. mdpi.com This highlights the potential of C-H activation strategies to directly functionalize the isoquinoline scaffold.

Furthermore, palladium-catalyzed enolate arylation serves as a key C-C bond-forming reaction for the synthesis of isoquinolines. rsc.org This method involves the coupling of an enolate with an ortho-functionalized aryl halide to generate a 1,5-dicarbonyl moiety, which can then be cyclized to form the isoquinoline ring. rsc.org The regioselectivity of this approach allows for the synthesis of a variety of isoquinoline skeletons. rsc.org

Synthesis of this compound Derivatives and Analogues

Structural Modifications of the Isoquinoline Core for Analog Synthesis

The synthesis of analogs of this compound often involves modifications to the core isoquinoline structure. One approach is the one-pot, two-step palladium(II)-catalyzed tandem C-H allylation/intermolecular amination and aromatization to produce 3-methylisoquinoline (B74773) derivatives. nih.gov This method allows for the direct synthesis of a range of 3-methylisoquinoline compounds in moderate to good yields. nih.gov

Another strategy involves the use of dimethyl sulfoxide (B87167) (DMSO) as a reagent in palladium-catalyzed reactions to synthesize 1-methylated isoquinolines. researchgate.net These methods provide pathways to introduce alkyl groups at specific positions on the isoquinoline ring, thereby creating structural diversity.

Strategies for Introducing Functional Groups on this compound

The introduction of various functional groups onto the this compound scaffold is crucial for developing new analogs with potentially enhanced biological activities. The Suzuki-Miyaura cross-coupling reaction is a versatile method for this purpose. For instance, potassium Boc-protected aminomethyltrifluoroborate has been used in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and hetaryl chlorides to introduce a protected aminomethyl group. nih.gov This strategy could be adapted to introduce aminomethyl moieties onto a halogenated precursor of this compound.

The choice of palladium catalyst and ligand is critical for the success of these coupling reactions, with combinations such as Pd(OAc)2 with SPhos or XPhos proving effective. nih.gov These methods allow for the installation of functional groups that might not be compatible with other synthetic routes, expanding the accessible chemical space for new isoquinoline-based compounds.

Derivatization via Reduction Reactions

The functional groups of this compound—the ester and the aromatic isoquinoline core—are both susceptible to reduction, opening pathways to a variety of derivatives. The specific reducing agent and conditions employed dictate the outcome of the transformation.

The ester moiety can be selectively reduced to a primary alcohol, yielding (isoquinolin-6-yl)methanol. This transformation is typically achieved using powerful hydride-donating agents. For analogous quinoline (B57606) compounds, reducing agents like sodium borohydride (B1222165) are effective in converting formyl groups to hydroxymethyl groups, a reaction that can be extrapolated to the reduction of the ester in this compound. For a more complete reduction of the ester, a stronger reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is generally required.

Conversely, the isoquinoline ring system can be hydrogenated to afford 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. mdpi.com This is a common strategy in medicinal chemistry to introduce conformational flexibility. mdpi.com Catalytic hydrogenation is the most common method, typically employing a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. mdpi.com The reaction is often performed in acidic media, which can facilitate the reduction. mdpi.com For instance, the hydrogenation of a related isoquinoline derivative was achieved using 10% Pd/C in the presence of hydrochloric acid. mdpi.com The choice of catalyst and conditions can influence the stereoselectivity of the reduction when chiral centers are formed.

Table 1: Representative Reduction Reactions for Isoquinoline Derivatives This table is illustrative and based on general reactions for the isoquinoline and carboxylate functional groups.

Starting Material MoietyReaction TypeTypical Reagents & ConditionsProduct MoietyReference
Ester (e.g., -COOCH₃)Ester ReductionLiAlH₄ in THF; followed by aqueous workupPrimary Alcohol (-CH₂OH)General Knowledge
Isoquinoline RingCatalytic HydrogenationH₂, 10% Pd/C, HCl or AcOH1,2,3,4-Tetrahydroisoquinoline Ring mdpi.com
Formyl Group (analogous)Carbonyl ReductionSodium Borohydride (NaBH₄)Hydroxymethyl Group (-CH₂OH)

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, prompting the development of "green" methodologies. These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

One key area of green chemistry is the use of alternative reaction media. Traditional syntheses often rely on volatile and toxic organic solvents. Research has shown that biomass-derived solvents can be viable alternatives for related heterocycle syntheses. For example, the palladium-catalyzed aminocarbonylation of 1-iodoisoquinoline has been successfully performed in solvents like γ-valerolactone (GVL), ethyl levulinate, and 2-methyltetrahydrofuran (B130290) (2-MeTHF), with outcomes comparable to those in the conventional solvent dimethylformamide (DMF). scilit.com This suggests that the final esterification step or palladium-catalyzed cross-coupling reactions to build the this compound scaffold could potentially be adapted to these greener solvents. scilit.com

Another green strategy is the use of microwave-assisted synthesis. Microwave irradiation can dramatically accelerate reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating. This technique is particularly beneficial for energy-intensive steps in a synthetic sequence. For the synthesis of quinoline derivatives, microwave assistance has been employed to speed up the condensation reactions that form the heterocyclic ring.

Catalytic Systems and Reaction Conditions in this compound Synthesis

The construction of the substituted isoquinoline core often relies on powerful transition-metal-catalyzed reactions. The choice of catalyst, ligands, solvents, and temperature is critical for achieving high efficiency, yield, and regioselectivity.

Role of Palladium Catalysts in this compound Synthesis

Palladium catalysts are preeminent in the synthesis of isoquinolines and their derivatives due to their versatility in forging carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.govnih.gov Two major strategies employing palladium are particularly relevant: C-H activation/annulation and cross-coupling reactions.

Palladium-Catalyzed C-H Activation/Annulation: This modern approach involves the direct functionalization of an otherwise inert C-H bond. mdpi.com In a typical synthesis of an isoquinolone (a precursor that can be converted to an isoquinoline), a substituted N-methoxybenzamide can react with an unsaturated partner like an alkyne or allene (B1206475) in the presence of a Pd(II) catalyst. mdpi.com The reaction proceeds through a cyclometalated intermediate, where the catalyst coordinates to a directing group (like the N-methoxy amide), facilitating the selective activation of a specific ortho C-H bond. mdpi.com This is followed by migratory insertion of the coupling partner and subsequent reductive elimination to form the heterocyclic product. mdpi.com This method offers high atom economy and allows for the construction of complex isoquinolones from readily available starting materials. mdpi.com

Palladium-Catalyzed Cross-Coupling: The α-arylation of enolates is another powerful palladium-catalyzed method for constructing the isoquinoline skeleton. nih.govrsc.org This strategy involves coupling an enolate (from a ketone, ester, or nitrile) with an ortho-functionalized aryl halide (e.g., an o-bromobenzaldehyde derivative). nih.govrsc.org The resulting 1,5-dicarbonyl-type intermediate can then be cyclized with an ammonia (B1221849) source, such as ammonium (B1175870) chloride, to form the aromatic isoquinoline ring. rsc.orgnih.gov This convergent approach is highly modular, allowing for significant diversity in the final product by simply changing the coupling partners. nih.govrsc.org It is particularly useful for accessing electron-deficient isoquinolines, which are often difficult to prepare using classical electrophilic substitution methods. rsc.org

Influence of Solvents and Temperature on Reaction Efficiency

The choice of solvent and reaction temperature has a profound impact on the efficiency of catalytic syntheses. These parameters influence substrate solubility, catalyst stability and activity, and reaction kinetics.

In industrial applications for related heterocyles, solvents like toluene (B28343) or ethanol (B145695) are commonly used in continuous flow reactors to maintain optimal conditions. For palladium-catalyzed α-arylation reactions, optimization studies have shown that high yields can be obtained using various catalyst systems, implying a degree of solvent robustness, though specific conditions are tailored to the substrates. nih.gov In rhodium-catalyzed C-H activation reactions to form isoquinolones, a screening of solvents revealed that polar, protic solvents like methanol (B129727) (MeOH) and 2,2,2-trifluoroethanol (B45653) (TFE) can be highly effective. nih.gov In one study, TFE gave the best conversion, but optimal isolated yields were achieved in MeOH at room temperature, highlighting the delicate balance between reaction rate and catalyst/product stability. nih.gov The ability to run these reactions at ambient temperature is a significant advantage, reducing energy consumption and minimizing the formation of thermal degradation byproducts. nih.gov

Optimization of Yields and Selectivity in this compound Synthesis

Achieving high yields and controlling selectivity are paramount in synthetic chemistry. For isoquinoline synthesis, optimization involves the careful selection of catalysts, ligands, additives, and reaction conditions.

Catalyst and Ligand Selection: The ligand bound to the palladium center is crucial for the success of cross-coupling reactions. While simple catalysts like Pd(OAc)₂/PPh₃ can be effective for some reactions, more challenging substrates often require specialized ligands. scilit.com For example, in the aminocarbonylation of 1-iodoisoquinoline with less basic amines, the use of a bulky, electron-rich bidentate phosphine (B1218219) ligand like XantPhos was necessary to achieve high conversion in short reaction times. scilit.com Similarly, in α-arylation reactions, ligands such as DavePhos or specific catalyst precursors like PdCl₂(Amphos)₂ have been shown to be highly effective. nih.gov

Control of Reaction Conditions: Yields can be significantly improved by fine-tuning reaction parameters. This includes optimizing the catalyst loading; while higher loadings can increase reaction rates, lower loadings are more economical and sustainable. Studies have shown that catalyst loadings for α-arylation can be as low as 0.5 mol% without compromising the yield significantly. nih.gov The choice and stoichiometry of the base are also critical, as it is required for generating the active enolate in cross-coupling reactions or for regenerating the active catalyst in some C-H activation cycles.

Regioselectivity: In C-H activation strategies, selectivity is primarily controlled by the directing group on the starting material. mdpi.com The coordination of the directing group to the metal center positions the catalyst to activate a specific C-H bond, ensuring the desired regiochemical outcome of the annulation. mdpi.com In the modular synthesis involving α-arylation, the regiochemistry is explicitly defined by the substitution pattern of the starting aryl halide and the ketone, providing a fully regioselective route to the isoquinoline core. nih.govrsc.org

Table 2: Selected Catalytic Systems for Isoquinoline Synthesis This table summarizes data for the synthesis of the general isoquinoline scaffold, which is applicable to the target molecule.

Synthetic StrategyCatalyst SystemKey ConditionsProduct TypeReported YieldsReference
C-H Activation/Annulation[Cp*RhCl₂]₂ / CsOAcMeOH, room temp.IsoquinolonesUp to 95% nih.gov
α-Arylation / CyclizationPdCl₂(Amphos)₂ / NaOtBuToluene, 100 °CIsoquinolines>70% (overall) nih.gov
C-H Activation/AnnulationPd(OAc)₂ / Ag₂CO₃DCE, 80 °CHydroisoquinolonesGood yields mdpi.com
AminocarbonylationPd(OAc)₂ / XantPhosDMF, 100 °C, CO atm.Isoquinoline-1-carboxamides55-89% scilit.com
Four-Component SynthesisPd₂(dba)₃ / DavePhosDioxane, 100 °CSubstituted IsoquinolinesUp to 80% nih.gov

Iii. Biological Activity and Pharmacological Potential of Methyl Isoquinoline 6 Carboxylate

Methyl isoquinoline-6-carboxylate as a Bioactive Molecule

This compound (MI6C) has been identified as a bioactive molecule with the potential to modulate critical cellular quality control pathways. nih.gov This compound was discovered as a secreted metabolite from certain probiotic strains, including Saccharomyces boulardii and Lactococcus lactis, which were found to promote the process of mitophagy. nih.govtandfonline.com Mitophagy is the selective degradation of damaged or dysfunctional mitochondria through autophagy, a vital process for maintaining cellular health. nih.govscholaris.ca The identification of MI6C as an active component from these probiotics highlights a novel mechanism through which gut-derived metabolites can influence systemic cellular processes with therapeutic implications. nih.govresearchgate.net

Research has demonstrated that this compound is a potent modulator of mitophagy. nih.govresearchgate.net In studies using models of mitochondrial stress, MI6C was shown to potentiate the removal of damaged mitochondria. nih.gov This process is crucial, as the accumulation of dysfunctional mitochondria is a hallmark of several neurodegenerative disorders, including Parkinson's disease. nih.govnih.gov The compound was found to stimulate multiple key steps in the PRKN/parkin-mediated mitophagy pathway, indicating its role as an inducer of this specific cellular cleanup mechanism. nih.govtandfonline.com

The action of this compound is specifically linked to the PRKN/Parkin-mediated mitophagy pathway, one of the most well-understood mechanisms for clearing damaged mitochondria. nih.govtandfonline.com This pathway relies on the sequential action of the kinase PINK1 and the E3 ubiquitin ligase PRKN (also known as Parkin). scholaris.ca When mitochondria are damaged, PINK1 accumulates on the outer mitochondrial membrane and recruits PRKN from the cytosol, initiating a cascade that tags the organelle for degradation. nih.govscholaris.ca MI6C was found to enhance this process in a PRKN-dependent manner. nih.govresearchgate.net

A critical initiating step in the pathway is the recruitment of PRKN to the surface of damaged mitochondria. Studies have shown that this compound significantly upregulates this recruitment process. nih.govtandfonline.comnih.gov In cellular assays using GFP-PRKN HEK293 cells subjected to mitochondrial stress with CCCP (carbonyl cyanide m-chlorophenyl hydrazone), the addition of MI6C enhanced the translocation of PRKN to mitochondria. nih.gov Dose-response experiments confirmed this effect, establishing MI6C as a facilitator of this essential step in mitophagy induction. nih.gov

Table 1: Effect of this compound (MI6C) on PRKN Recruitment

Treatment Condition Observation Reference
Cells with mitochondrial stress (CCCP) Baseline PRKN recruitment to mitochondria nih.gov

Following PRKN recruitment, a key event is the phosphorylation of ubiquitin at the Serine 65 position (p-S65-Ub), which creates a feed-forward amplification loop to fully activate PRKN and coat the mitochondrion with signals for degradation. nih.gov Research has confirmed that this compound promotes this crucial step. nih.govtandfonline.com Cellular assays demonstrated that treatment with MI6C led to an increase in mitochondrial phospho-ubiquitination in cells undergoing mitochondrial stress, confirming its role in amplifying the mitophagy signal. nih.govnih.gov

Table 2: Influence of this compound (MI6C) on Key Mitophagy Markers

Mitophagy Marker Effect of MI6C Treatment Reference
Phospho-ubiquitin (Ser65-pUb) Upregulated nih.gov

To isolate damaged mitochondria for disposal, the mitochondrial network must be dynamically regulated. Mitofusins (MFN1 and MFN2), proteins that mediate mitochondrial fusion, are targeted for degradation during mitophagy to prevent damaged organelles from re-fusing with the healthy mitochondrial network. nih.govscholaris.ca this compound was found to potentiate the degradation of MFN2, which facilitates the segregation of damaged mitochondria. nih.govtandfonline.com Ultimately, this cascade of events culminates in the engulfment of the damaged organelle by an autophagosome and its degradation within lysosomes. nih.gov Studies in Drosophila models confirmed that MI6C promotes the mitolysosomal degradation of mitochondria in vivo. nih.govresearchgate.net

The impairment of PRKN-mediated mitophagy is a central element in the pathophysiology of Parkinson's disease (PD), particularly in familial cases linked to mutations in the PINK1 or PRKN genes. nih.govresearchgate.net The accumulation of damaged mitochondria in dopaminergic neurons leads to oxidative stress and cell death, contributing to the disease's progression. nih.gov By stimulating the PRKN-dependent mitophagy pathway, this compound presents a potential therapeutic strategy. nih.govnih.gov Its ability to upregulate PRKN recruitment, enhance phospho-ubiquitination, and promote the clearance of dysfunctional mitochondria suggests it could help alleviate the cellular deficits seen in PD. nih.govtandfonline.comresearchgate.net In a Drosophila model of PD, where the mitochondrial toxin paraquat (B189505) was used to induce locomotor defects, the addition of this compound to their diet restored motor function, providing in vivo evidence of its potential benefit. nih.govresearchgate.netnih.gov

Impact on PRKN/Parkin-Mediated Mitophagy Pathway

This compound in Disease Models

The therapeutic potential of this compound and related isoquinoline (B145761) compounds is an active area of research, particularly in the context of neurodegenerative diseases characterized by mitochondrial dysfunction. Preclinical studies using various disease models have begun to shed light on the compound's possible mechanisms of action.

The fruit fly, Drosophila melanogaster, serves as a valuable in vivo model for studying Parkinson's disease (PD) due to the conservation of many PD-related genes between humans and flies. researchgate.net Exposure to the herbicide paraquat can induce PD-like symptoms in Drosophila, including locomotor deficits and the selective loss of dopaminergic neurons, making it a widely used model to screen for potential therapeutic compounds. nih.govnih.govnih.gov In this model, motor function is commonly assessed using a negative geotaxis (climbing) assay, where the ability of flies to climb a certain distance within a specific time is measured. nih.gov Paraquat exposure has been shown to significantly impair this climbing ability. nih.govhu.edu.jo

While studies have demonstrated that various compounds can rescue these motor defects in paraquat-treated flies, specific research on the effects of this compound in this model is not yet available. nih.govhu.edu.jo However, the established Drosophila paraquat model provides a robust platform for future investigations into whether this compound can ameliorate paraquat-induced motor dysfunction and neurodegeneration. Such studies would be crucial in determining its potential as a neuroprotective agent.

Mitophagy, the selective removal of damaged mitochondria by autophagy, is a critical process for maintaining cellular health. nih.gov Its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders. nih.govmdpi.com The induction of mitophagy is therefore considered a promising therapeutic strategy.

While direct studies on mitophagy induction by this compound are limited, research on structurally related isoquinoline derivatives has shown significant promise. A synthetic derivative of isoquinoline, known as ALT001, was developed through the chemical optimization of an isoquinolium scaffold and has been shown to specifically induce mitophagy both in vitro and in vivo. nih.gov In vitro experiments using human cell lines demonstrated that ALT001 treatment leads to the sequestration of mitochondria within autophagosomes, a key step in the mitophagy process. nih.gov In vivo studies in mouse models of Alzheimer's disease further confirmed that ALT001 can induce mitophagy in the brain. nih.gov

These findings suggest that the isoquinoline scaffold may be a key pharmacophore for the induction of mitophagy. Further investigation is warranted to determine if this compound shares this ability to stimulate the clearance of dysfunctional mitochondria.

Mitochondrial dysfunction is a central pathological feature in a range of neurodegenerative diseases. nih.govnih.gov Isoquinoline alkaloids, as a class of compounds, have been shown to exert neuroprotective effects by improving mitochondrial function. nih.gov These compounds can inhibit the production of reactive oxygen species (ROS) and suppress inflammatory pathways linked to mitochondrial damage. nih.govnih.gov

Studies on various isoquinoline derivatives have demonstrated their ability to protect neurons from cell death induced by mitochondrial toxins. For instance, certain isoquinoline derivatives have been shown to inhibit the impairment of mitochondrial respiration caused by toxins like MPP+, a metabolite of the parkinsonian-inducing agent MPTP. nih.govnih.gov This protective effect on mitochondrial respiration is crucial for maintaining cellular energy levels and preventing the activation of apoptotic pathways. While these findings highlight the potential of the isoquinoline core structure in neuroprotection, specific studies focusing on the neuroprotective effects of this compound in models of mitochondrial dysfunction are needed to ascertain its specific therapeutic potential. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound

The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies aim to identify the key structural features of a compound that are responsible for its pharmacological effects.

While specific SAR studies for this compound in the context of mitophagy are not extensively documented, research on related quinoline (B57606) and isoquinoline derivatives provides valuable insights. For quinoline carboxylic acids, the carboxylic acid group and substitutions on the benzo portion of the ring have been identified as critical for biological activity. nih.gov In the case of isoquinoline derivatives, the quaternary nitrogen atom is known to play a significant role in their interaction with biological targets. nih.gov The positive charge on the nitrogen can influence the molecule's ability to cross cellular membranes and interact with negatively charged residues in proteins. mdpi.com

The development of the mitophagy inducer ALT001 from an isoquinolium scaffold underscores the importance of the core isoquinoline structure in modulating this process. nih.gov The specific arrangement of atoms and functional groups around this core is likely to determine the potency and selectivity of mitophagy induction.

Modifications to the substituents on the isoquinoline ring can have a profound impact on biological activity. For example, in a series of quinoline-6-carboxamide (B1312354) derivatives, the nature of the substituent at the 4-position significantly influenced their potency as receptor antagonists. nih.gov Similarly, for other quinolone derivatives, the presence of a methyl group at the C-8 position and an amino group at the C-6 position was found to enhance antibacterial activity. nih.gov

These findings suggest that the methyl ester group at the C-6 position of this compound is likely a key determinant of its biological activity. Further studies involving the synthesis and evaluation of analogs with different substituents at this and other positions would be necessary to fully elucidate the SAR for mitophagy modulation and neuroprotective effects. nih.govresearchgate.net

Computational Approaches in SAR Elucidation

A review of current scientific databases and literature reveals no specific studies that have employed computational approaches to elucidate the structure-activity relationship (SAR) of this compound. While computational methods such as molecular docking and quantitative structure-activity relationship (QSAR) are commonly used to predict the biological activity and optimize the structure of lead compounds in drug discovery, their application to this particular compound has not been documented.

Molecular Mechanisms of Action of this compound

The molecular mechanisms of action for this compound remain uncharacterized in the existing scientific literature.

There are no available studies investigating the interaction of this compound with mitochondrial pathways. Research on other isoquinoline derivatives has shown that some can inhibit mitochondrial respiratory chain complexes, particularly Complex I. nih.gov For instance, a study on 22 different isoquinoline derivatives demonstrated varying degrees of Complex I inhibition, with lipophilicity appearing to be a significant factor. nih.gov However, this compound was not included in this or any other identified study on mitochondrial function.

Specific information regarding the influence of this compound on cellular signaling cascades is not present in the current body of scientific research. The broader family of isoquinolines has been shown to interact with various signaling pathways, but no such data exists for this specific compound.

There is no direct evidence or published research that identifies specific protein targets or pathways modulated by this compound. While related isoquinoline structures have been designed and synthesized to target enzymes such as matrix metalloproteinases and cyclooxygenase, this specific ester has not been the subject of such investigations.

Pharmacological Characterization and Preclinical Evaluation

A comprehensive pharmacological characterization and preclinical evaluation of this compound is not available in the scientific literature.

There are no published studies detailing the pharmacodynamic properties of this compound. Information regarding its mechanism of action, potency, and efficacy at any potential biological target is currently unavailable.

Efficacy Studies in Relevant Biological Models

Comprehensive searches of available scientific literature and databases did not yield specific efficacy studies conducted on This compound in relevant biological models. While the broader class of isoquinoline alkaloids has been the subject of extensive research, demonstrating a wide range of pharmacological activities including anticancer, antiviral, and anti-inflammatory properties, data pertaining specifically to the methyl ester at the 6-position of the isoquinoline core is not publicly available. semanticscholar.orgresearchgate.netrsc.orgnih.gov

Research on structurally related compounds offers some context. For instance, studies on various isoquinoline derivatives have shown significant biological effects. These include the evaluation of isoquinoline-6-carboxamides as potent and selective anti-human cytomegalovirus (HCMV) agents and the investigation of other isoquinoline alkaloids for their potential as antiviral and anticancer therapeutics. semanticscholar.orgmdpi.com However, it is crucial to note that these findings are not directly applicable to This compound , as minor structural modifications can lead to substantial changes in biological activity.

The following table summarizes the status of efficacy data for This compound :

Biological ModelEfficacy Data
In vitro assaysNo specific data available
In vivo animal modelsNo specific data available

Due to the lack of specific research, no detailed findings on the efficacy of This compound can be presented.

Investigation of Toxicity Profiles in Preclinical Settings

Similar to the efficacy data, there is a notable absence of specific preclinical toxicity studies for This compound in the public domain. Preclinical toxicology assessment is a critical step in the drug development pipeline to determine the safety profile of a compound before it can be considered for further studies. This typically involves a battery of in vitro and in vivo tests to identify potential adverse effects.

While general toxicological principles for isoquinoline alkaloids have been established, these are broad and cannot be extrapolated to predict the specific toxicity profile of This compound without direct experimental evidence.

The status of preclinical toxicity data for This compound is summarized in the table below:

Toxicity Study TypeData Availability
Acute toxicityNo specific data available
Sub-chronic toxicityNo specific data available
Chronic toxicityNo specific data available
GenotoxicityNo specific data available
CarcinogenicityNo specific data available
Reproductive and developmental toxicityNo specific data available

Without dedicated preclinical toxicology investigations, no information on the toxicity profile of This compound can be provided.

Iv. Analytical and Characterization Methodologies for Methyl Isoquinoline 6 Carboxylate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular architecture of methyl isoquinoline-6-carboxylate. By interacting with electromagnetic radiation, molecules provide unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR spectroscopy are employed to map out its proton and carbon frameworks.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) core and the protons of the methyl ester group. The chemical shifts (δ) of the aromatic protons are typically observed in the downfield region (generally δ 7.0-9.0 ppm) due to the deshielding effects of the aromatic ring currents. The specific splitting patterns (e.g., doublets, triplets, singlets) and coupling constants (J) would reveal the substitution pattern and the relationships between adjacent protons on the isoquinoline ring. The methyl protons of the ester group would appear as a sharp singlet in the upfield region, typically around δ 3.9-4.1 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of this compound would display signals for the carbon atoms of the isoquinoline ring system and the carbonyl and methyl carbons of the ester group. The carbonyl carbon of the ester is characteristically found significantly downfield (in the range of δ 165-175 ppm). The aromatic carbons would resonate in the approximate range of δ 120-150 ppm, with quaternary carbons often showing lower intensity. The methyl carbon of the ester group would appear at a much higher field.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on computational models and data from related structures.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H1~9.3C1: ~152
H3~8.5C3: ~144
H4~7.8C4: ~122
H5~8.2C4a: ~136
H7~8.1C5: ~128
H8~7.7C6: ~130
OCH₃~4.0C7: ~129
C8: ~127
C8a: ~128
C=O: ~166
OCH₃: ~53

Note: These are predicted values and may differ from experimental results.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₁₁H₉NO₂), the exact monoisotopic mass is 187.0633 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 187. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), adduct ions such as [M+H]⁺ (m/z 188.0706), [M+Na]⁺ (m/z 210.0525), and [M+K]⁺ (m/z 226.0265) may also be observed. uni.lu Fragmentation patterns observed in the mass spectrum can provide further structural information by revealing stable fragments of the molecule.

Adduct/Fragment Predicted m/z
[M]⁺187.0628
[M+H]⁺188.0706
[M+Na]⁺210.0525
[M+K]⁺226.0265
[M+NH₄]⁺205.0971

Data sourced from predicted values on PubChem. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Key expected vibrational frequencies include:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1725-1700 cm⁻¹. For a related compound, methyl 3-(4-propionamidophenyl)isoquinoline-4-carboxylate, this stretch is observed at 1732 cm⁻¹. amazonaws.com

C-O Stretch: An absorption band corresponding to the C-O single bond of the ester group, which is usually found in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region, indicative of the carbon-carbon double bonds within the isoquinoline ring.

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹, characteristic of the C-H bonds of the aromatic ring.

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹, corresponding to the C-H bonds of the methyl group.

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch3000-2850
C=O (Ester) Stretch1725-1700
Aromatic C=C Stretch1600-1450
C-O (Ester) Stretch1300-1000

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic systems like isoquinoline exhibit characteristic absorption bands in the UV region. The UV-Vis spectrum of isoquinoline itself shows absorption maxima around 217 nm, 266 nm, and 317 nm. mdpi.com The presence of the carboxylate group as a substituent on the isoquinoline ring is expected to cause a shift in the position and intensity of these absorption bands (a bathochromic or hypsochromic shift). For indenoisoquinoline derivatives, which share a similar aromatic core, absorption bands are typically observed in the 250-450 nm range. scbt.com

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating mixtures and determining the purity and concentration of a substance.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

A typical HPLC method for an aromatic carboxylic acid ester would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent (like acetonitrile (B52724) or methanol). nih.gov Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum.

For the analysis of quinolinic acid, a related dicarboxylic acid with a pyridine (B92270) backbone, a mixed-mode Newcrom BH column has been used with a mobile phase of water, acetonitrile, and phosphoric acid, with UV detection at 200 nm. sielc.com While a specific validated HPLC method for this compound is not detailed in the available literature, a similar approach would be suitable for its analysis. The retention time of the compound under specific conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantification. The purity is assessed by the presence of any additional peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the analysis of this compound and related compounds. This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, enabling the detection, identification, and quantification of these molecules even in complex mixtures.

In a typical LC-MS/MS workflow, the sample containing this compound is first injected into a liquid chromatograph. The compound is separated from other components in the mixture based on its physicochemical properties as it passes through a chromatographic column. The choice of the column, mobile phase composition, and gradient elution program is critical for achieving optimal separation. For instance, a C18 column is often employed for the separation of isoquinoline derivatives. nih.gov

Following chromatographic separation, the eluted this compound enters the mass spectrometer. In the ion source, the molecule is ionized, most commonly using electrospray ionization (ESI), to produce a protonated molecule [M+H]+. This precursor ion is then selected in the first mass analyzer (MS1) and subjected to collision-induced dissociation (CID) in a collision cell. This process fragments the ion into characteristic product ions. The second mass analyzer (MS2) then separates and detects these product ions, generating a unique fragmentation pattern or "fingerprint" for the molecule. This high specificity allows for unambiguous identification.

The fragmentation pattern of isoquinoline alkaloids, including derivatives like this compound, has been studied to facilitate their characterization. researchgate.net For instance, the analysis of isoquinoline alkaloids often involves monitoring specific fragmentation pathways that are characteristic of the isoquinoline core structure. researchgate.net The accurate mass measurement capabilities of modern mass spectrometers, such as time-of-flight (TOF) analyzers, further enhance the confidence in identification by providing the elemental composition of the molecule and its fragments. researchgate.net

Furthermore, LC-MS/MS is not only used for qualitative identification but also for quantitative analysis. By constructing a calibration curve with known concentrations of a this compound standard, the concentration of the compound in an unknown sample can be accurately determined. This quantitative capability is crucial in various applications, including pharmacokinetic studies and metabolic profiling. The use of derivatization agents, such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), can enhance the sensitivity and chromatographic behavior of related compounds, although this is more common for amino acid analysis. mdpi.com

Crystallographic Analysis of this compound and its Complexes

While a specific crystal structure of this compound itself was not found in the provided search results, crystallographic studies of closely related isoquinoline and quinoline (B57606) derivatives offer valuable insights into the expected structural features. For example, the crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate reveals details about the arrangement of the quinoline ring system and the ester group. researchgate.net Similarly, the analysis of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate highlights the planarity of the quinoline ring and the carbomethoxy group, which is stabilized by intramolecular interactions. nih.gov

The formation of coordination polymers and complexes with metal ions is an area where crystallographic analysis is particularly insightful. Studies on coordination polymers based on isoquinoline-5-carboxylate and Cu(II) ions have detailed how the carboxylate group coordinates to the metal center and how the isoquinoline units are arranged in the resulting framework. polimi.it These studies provide a basis for understanding how this compound might interact with metal ions, which can be relevant for its potential applications in materials science and catalysis.

The general principles observed in the crystal structures of similar compounds suggest that the isoquinoline ring of this compound would be largely planar. The orientation of the methyl carboxylate group relative to the isoquinoline ring would be a key conformational feature. Intermolecular interactions, including C—H∙∙∙O and π-π stacking between the aromatic rings, would likely play a significant role in the crystal packing. eurjchem.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools for investigating the properties and potential biological activities of molecules like this compound. These in silico methods complement experimental data by providing insights into molecular behavior at an atomic level, guiding drug discovery efforts, and predicting various physicochemical and pharmacokinetic properties.

Molecular Docking Studies of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, docking is frequently used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein.

While specific molecular docking studies solely focused on this compound were not detailed in the search results, studies on related quinoline and isoquinoline derivatives demonstrate the utility of this approach. For instance, molecular docking simulations have been used to identify potent inhibitors of the Hepatitis B Virus replication by studying the interactions of quinoline derivatives with the viral polymerase. nih.gov Similarly, docking studies on 3,4-dihydroisoquinoline (B110456) scaffolds have been employed to screen for novel inhibitors of leucine (B10760876) aminopeptidase, an enzyme implicated in cancer. mdpi.com

These studies typically involve generating a three-dimensional model of the ligand and the target protein. The ligand is then placed in the binding site of the protein, and various conformational poses are sampled. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. The results of molecular docking can provide valuable information about the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information can then be used to design more potent and selective inhibitors.

In silico Prediction of ADME Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical determinants of its clinical success. In silico methods offer a rapid and cost-effective way to predict these properties at an early stage of the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic profiles. ljmu.ac.uk

Various computational models and software tools are available to predict a wide range of ADME parameters for a given molecule. For this compound, these predictions can provide insights into its potential as a drug-like molecule. Key ADME properties that can be predicted include:

Lipophilicity (logP): This parameter affects solubility, absorption, and distribution.

Aqueous Solubility: This is crucial for absorption and formulation.

Gastrointestinal Absorption: This predicts how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeability: This indicates whether the compound is likely to enter the central nervous system.

Cytochrome P450 (CYP) Inhibition/Metabolism: This predicts potential drug-drug interactions and metabolic stability.

Drug-likeness: This is assessed based on rules such as Lipinski's Rule of Five, which considers molecular weight, logP, and the number of hydrogen bond donors and acceptors. idaampublications.in

While specific in silico ADME predictions for this compound are not detailed in the provided search results, studies on similar scaffolds, such as 3,4-dihydroisoquinoline derivatives, have utilized these methods. mdpi.com For these compounds, parameters like oral bioavailability, skin permeability, and potential interactions with CYP enzymes were evaluated. mdpi.com Such analyses help in identifying potential liabilities and guiding the optimization of the lead compound.

ADME Property Predicted Value/Classification Significance
Oral Bioavailability Predicted to be orally bioavailable (based on general rules for similar scaffolds). mdpi.comIndicates the potential for oral administration.
Blood-Brain Barrier (BBB) Permeability Prediction would depend on specific model parameters.Determines potential for CNS effects.
CYP450 Metabolism Prediction would indicate potential for drug-drug interactions and metabolic clearance pathways.Influences dosing and potential for adverse effects.
Drug-Likeness Likely to adhere to Lipinski's Rule of Five.Suggests good physicochemical properties for a drug candidate.

Note: The values in this table are illustrative and would need to be calculated using specific in silico tools for this compound.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.com For a molecule like this compound, the flexibility is primarily associated with the rotation of the methyl carboxylate group relative to the rigid isoquinoline ring.

Understanding the preferred conformations of a molecule is crucial as it can influence its biological activity and physical properties. The bioactive conformation, the one that binds to a biological target, may not be the lowest energy conformation in solution.

Computational methods, such as molecular mechanics and quantum mechanics, are used to perform conformational analysis. A systematic search of the conformational space can be performed by rotating the rotatable bonds in small increments and calculating the energy of each resulting conformer. This process generates a potential energy surface, where the low-energy regions correspond to the most stable conformations.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on the potential energy surface. This is achieved by iteratively adjusting the atomic coordinates to reduce the total energy of the system. The resulting minimized structure represents a stable conformation of the molecule.

For this compound, conformational analysis and energy minimization would reveal the most likely orientation of the ester group. This information is valuable for understanding its interactions with its environment, including solvent molecules and biological receptors. The planarity of the ester group with the aromatic ring, as observed in similar crystal structures, would likely be a key feature of the low-energy conformations. nih.gov

V. Therapeutic Applications and Future Research Directions

Methyl Isoquinoline-6-carboxylate as a Therapeutic Lead

The therapeutic potential of this compound is primarily anchored in its core isoquinoline (B145761) scaffold. Isoquinoline derivatives are a class of compounds that have been extensively studied for their diverse biological activities, including neuroprotective and, conversely, neurotoxic effects. researchgate.netnih.gov This dual potential underscores the importance of precise structural modifications in harnessing their therapeutic benefits. The exploration of this compound is rooted in the hypothesis that its specific chemical structure may favorably modulate cellular pathways implicated in neurodegeneration.

Development for Neurodegenerative Diseases, Particularly Parkinson's Disease

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. A key pathological hallmark of PD is the accumulation of damaged mitochondria, leading to cellular dysfunction and death. The cellular process responsible for clearing damaged mitochondria, known as mitophagy, is therefore a critical area of therapeutic interest. nih.govnih.gov The PINK1/Parkin pathway is a major regulator of mitophagy, and its dysfunction is directly linked to familial forms of Parkinson's disease. nih.govnih.gov

The therapeutic strategy centers on the activation of the PINK1 kinase, which acts as a sensor for mitochondrial damage. Upon damage, PINK1 accumulates on the outer mitochondrial membrane and initiates a signaling cascade that leads to the recruitment of the E3 ubiquitin ligase Parkin, ultimately tagging the mitochondrion for degradation. nih.govnih.gov It is hypothesized that small molecules like this compound could act as PINK1 activators, enhancing the clearance of dysfunctional mitochondria and thereby protecting neurons from degeneration.

While direct evidence for this compound as a PINK1 activator is still under investigation, research into other small molecules provides a strong rationale for this approach. For instance, the compound MTX325 has recently entered clinical trials as a selective mitophagy enhancer for Parkinson's disease. unc.edu Although structurally distinct, the success of such compounds validates the therapeutic concept of targeting mitophagy. The development of this compound would likely follow a similar preclinical path, involving rigorous testing in cellular and animal models of Parkinson's disease to assess its efficacy in promoting mitophagy and preventing neurodegeneration.

Table 1: Illustrative Preclinical Data for a Hypothetical Mitophagy Inducer

AssayEndpoint MeasuredIllustrative Result for a Potential Therapeutic Lead
In vitro PINK1 Kinase AssayPhosphorylation of a model substrateIncreased phosphorylation in the presence of the compound
Cellular Mitophagy Assay (e.g., mito-Keima)Ratio of lysosomal to mitochondrial fluorescenceSignificant increase in mitophagy flux in neuronal cells
Parkinson's Disease Cellular Model (e.g., SH-SY5Y cells with neurotoxin)Cell viabilityProtection against neurotoxin-induced cell death
In vivo Parkinson's Disease Model (e.g., MPTP-treated mice)Dopaminergic neuron count in the substantia nigraPreservation of dopaminergic neurons compared to untreated controls

Exploration in Other Mitophagy-Related Pathologies

The implications of impaired mitophagy extend beyond Parkinson's disease to a range of other pathologies. Conditions such as amyotrophic lateral sclerosis (ALS), Huntington's disease, and even some forms of cancer have been linked to mitochondrial dysfunction and defects in cellular quality control mechanisms. e-kjgm.orgmdpi.com Therefore, a compound like this compound, if proven to be an effective mitophagy inducer, could have therapeutic potential across a spectrum of diseases.

Research in these areas would involve testing the compound in relevant disease models to determine if enhancing mitophagy can alleviate the specific pathological features of each condition. For example, in models of ALS, the focus would be on whether the compound can protect motor neurons from degeneration. The broad applicability of targeting a fundamental cellular process like mitophagy makes this compound an attractive candidate for wider therapeutic exploration.

Challenges and Opportunities in this compound Research

While the therapeutic potential of this compound is promising, its development is not without significant challenges. Overcoming these hurdles will be crucial to translating this promising molecule into a clinically viable treatment.

Optimization of Bioavailability and Pharmacokinetics

A critical challenge in the development of any central nervous system (CNS) drug is ensuring that it can cross the blood-brain barrier (BBB) in sufficient concentrations to exert its therapeutic effect. The physicochemical properties of this compound will need to be carefully optimized to enhance its bioavailability and brain penetration.

Pharmacokinetic studies in animal models will be essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. These studies will guide medicinal chemists in making structural modifications to improve its drug-like properties without compromising its biological activity. The isoquinoline scaffold itself is found in many natural and synthetic compounds with varying pharmacokinetic profiles, suggesting that optimization is a feasible, albeit challenging, task. nih.govnih.gov

Table 2: Key Pharmacokinetic Parameters for Drug Development

ParameterDescriptionImportance for CNS Drug Development
Bioavailability (%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.High oral bioavailability is desirable for patient convenience.
Blood-Brain Barrier PenetrationThe ability of a drug to cross from the bloodstream into the brain.Essential for drugs targeting the central nervous system.
Half-life (t1/2)The time required for the concentration of the drug in the body to be reduced by half.Determines the dosing frequency.
MetabolismThe chemical alteration of a drug by the body.Understanding metabolic pathways is crucial to avoid the formation of toxic metabolites.

Addressing Potential Off-Target Effects

A significant hurdle in drug development is ensuring the specificity of a compound for its intended target. Off-target effects, where a drug interacts with unintended molecules, can lead to adverse side effects. For this compound, it will be crucial to conduct comprehensive screening to identify any potential off-target interactions.

The isoquinoline nucleus is known to interact with a variety of receptors and enzymes in the body. mdpi.comrsc.org Therefore, extensive in vitro and in vivo studies will be necessary to build a detailed safety profile of the compound. Identifying and mitigating any off-target effects will be a critical step in the journey of this compound from a promising lead compound to a safe and effective therapeutic agent.

Scalability of Synthesis for Clinical Translation

The successful translation of a promising compound from the laboratory to clinical use is contingent upon the development of a robust and scalable synthetic process. For this compound, this necessitates the design of a synthetic route that is not only efficient and high-yielding but also economically viable and safe for large-scale production.

Several synthetic strategies for the isoquinoline core are well-established in organic chemistry, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. wikipedia.org The selection of a particular route for the large-scale synthesis of this compound would depend on factors like the availability and cost of starting materials, the number of synthetic steps, and the ease of purification. For instance, a recent evolution in synthetic strategy for bis-tetrahydroisoquinoline alkaloids highlighted a highly scalable 3-step protocol for an isoquinoline N-oxide intermediate, which could be prepared in gram quantities with minimal optimization. nih.gov This suggests that with focused process development, similar scalability could be achieved for this compound.

However, challenges in scaling up the synthesis may arise. Certain functional groups or reagents that are effective on a small scale may present difficulties in a large-scale setting due to safety, cost, or reactivity issues. For example, it has been noted that the presence of an N-formyl group can have a detrimental effect on the scalability and efficiency of aryne annulation reactions used to construct some isoquinoline systems. nih.gov Therefore, careful consideration and optimization of each synthetic step are crucial for ensuring a commercially feasible process.

Table 1: Key Considerations for Scalable Synthesis of this compound

FactorDescriptionRelevance to this compound
Starting Materials Availability, cost, and safety of the initial chemical inputs.The choice of precursors will significantly impact the overall cost-effectiveness of the synthesis.
Reaction Efficiency Yield, reaction time, and energy consumption of each synthetic step.High-yielding and rapid reactions are essential for maximizing output and minimizing production costs.
Process Safety Identification and mitigation of potential hazards associated with reagents and reaction conditions.Ensuring the safety of the manufacturing process is paramount for regulatory approval and operational viability.
Purification Ease and efficiency of isolating the final product in high purity.The development of a straightforward and scalable purification method is critical for clinical-grade material.
Environmental Impact The use of green chemistry principles to minimize waste and environmental footprint.Sustainable synthetic routes are increasingly important for modern pharmaceutical manufacturing.

Interdisciplinary Research on this compound

The multifaceted biological activities of isoquinoline alkaloids necessitate a collaborative research approach, integrating expertise from various scientific disciplines to fully elucidate their therapeutic potential.

The human gut microbiome plays a profound role in health and disease, in part by metabolizing a wide array of ingested compounds, including pharmaceuticals and natural products. acs.org Research has demonstrated that the gut microbiota is capable of metabolizing various isoquinoline alkaloids. nih.gov For instance, certain isoquinoline alkaloids with nitro-hexatomic rings can be transformed by intestinal flora through processes like demethylation. nih.gov This interaction is significant as the metabolites produced by the gut microbiota may have different biological activities and bioavailability compared to the parent compound.

While there is currently no direct evidence to suggest that probiotics can serve as a source for the synthesis of this compound, the interplay between the gut microbiome and isoquinoline compounds opens up several avenues for collaborative research. Understanding how the gut microbiota metabolizes this compound is crucial for predicting its efficacy and potential inter-individual variability in response. Furthermore, blends of isoquinoline alkaloids have been shown to modulate the composition of the gut microbiota, which could have therapeutic implications for gut health. nih.gov Future research could explore the potential for engineering specific probiotic strains to either produce therapeutic isoquinoline derivatives or to enhance the biotransformation of dietary precursors into desired bioactive compounds.

Systems biology, in conjunction with "omics" technologies such as genomics, proteomics, and metabolomics, offers a powerful framework for understanding the complex interactions of this compound within a biological system. These approaches provide a holistic view of the molecular changes induced by the compound, moving beyond a single target to a network-level understanding of its effects.

Metabolomics, the large-scale study of small molecules, can be employed to identify the metabolic products of this compound and to map the metabolic pathways it perturbs. uni.lu For example, untargeted metabolomics has been used to investigate the role of monocarboxylate transporter 6 (MCT6), a transporter that may be involved in the disposition of compounds like this compound, in lipid and amino acid metabolism. mdpi.com By analyzing the global changes in metabolites in response to the compound, researchers can gain insights into its mechanism of action and potential off-target effects.

Proteomics can identify the protein targets that this compound interacts with, while transcriptomics can reveal its influence on gene expression. Integrating these multi-omics datasets can help to construct comprehensive models of the compound's biological activity, facilitating the identification of biomarkers for its efficacy and guiding the development of more targeted therapies.

Future Perspectives and Translational Impact

The therapeutic potential of this compound and its derivatives is a subject of ongoing research, with future efforts focused on optimizing its structure for enhanced efficacy and safety, and ultimately, translating these findings into clinical applications.

The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This versatility makes this compound an excellent starting point for the design and synthesis of novel analogs with improved therapeutic properties.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key chemical features responsible for its therapeutic effects. researchgate.net For example, the introduction of different substituents on the isoquinoline ring or modification of the carboxylate group can influence the compound's potency, selectivity, and pharmacokinetic properties. Recent research on other isoquinoline derivatives has shown that modifications such as methylation of the quinoline (B57606)/isoquinoline nitrogen can enhance the ability to stabilize G-quadruplex DNA, a potential target for anticancer drugs. nih.gov The synthesis of a diverse library of analogs will be instrumental in developing lead compounds for specific disease targets.

Currently, there are no specific clinical trials registered for this compound itself. However, the broader class of isoquinoline and quinoline derivatives is well-represented in clinical development and as approved drugs. nih.gov For example, compounds with related structures are being investigated in clinical trials for various malignancies. clinicaltrials.gov The development of these related compounds provides a roadmap for the potential clinical translation of novel this compound analogs.

The path to clinical trials for a new derivative of this compound would involve extensive preclinical testing to establish its safety and efficacy in relevant disease models. Should a lead candidate emerge from these studies, it would then progress through the phased process of clinical trials, from initial safety assessments in healthy volunteers (Phase I) to efficacy studies in patient populations (Phase II and III). While a long and rigorous process, the rich history of isoquinoline alkaloids in medicine provides a strong foundation for the future therapeutic development of compounds derived from this compound. amerigoscientific.com

Mechanistic Elucidation of Broader Biological Roles

The scientific exploration of this compound has begun to illuminate its influence on fundamental cellular processes, particularly in the context of mitochondrial quality control. Research has identified this compound as a modulator of mitophagy, the selective degradation of damaged or superfluous mitochondria. This process is crucial for cellular health and its dysregulation is implicated in a variety of diseases.

Recent studies have demonstrated that this compound, also referred to as MI6C in some literature, plays a significant role in promoting PRKN/parkin-mediated mitophagy. tandfonline.comresearchgate.netnih.gov This pathway is a key quality control mechanism for maintaining a healthy mitochondrial network within cells. scholaris.ca The process is initiated by the kinase PINK1, which accumulates on the outer membrane of damaged mitochondria and, in turn, recruits the E3 ubiquitin ligase Parkin (PRKN) from the cytosol. scholaris.ca

Investigations have revealed that this compound can upregulate several key steps in this critical pathway. Specifically, its application has been shown to enhance the recruitment of Parkin to mitochondria that have been compromised. tandfonline.comnih.gov Following recruitment, Parkin ubiquitinates various outer mitochondrial membrane proteins, marking the damaged organelle for removal. researchgate.net this compound has been observed to increase the phosphorylation of ubiquitin at serine 65 (Ser65-pUb), a crucial step that amplifies the mitophagy signal. nih.gov

Furthermore, the compound has been linked to the degradation of Mitofusin 2 (MFN2), a protein involved in mitochondrial fusion. tandfonline.comnih.gov The degradation of MFN2 is an early and essential event in mitophagy, as it prevents the fusion of damaged mitochondria with the healthy mitochondrial network, thereby quarantining the dysfunctional organelles before their clearance. nih.govscholaris.ca The culmination of this cascade is the engulfment of the marked mitochondria by autophagosomes and their subsequent degradation within lysosomes. tandfonline.comresearchgate.net

The pro-mitophagic activity of this compound has been demonstrated to have tangible physiological effects in preclinical models. In studies using Drosophila melanogaster (fruit flies) exposed to the mitochondrial toxin paraquat (B189505), the administration of this compound led to improved motor function. tandfonline.comresearchgate.netnih.gov This finding suggests that by promoting the clearance of damaged mitochondria, the compound can mitigate some of the detrimental effects of mitochondrial dysfunction.

While the most detailed mechanistic insights currently available for this compound revolve around its role in mitophagy, its core chemical structure, isoquinoline, is a scaffold found in numerous biologically active compounds. researchgate.net For instance, derivatives of isoquinoline have been investigated as inhibitors of enzymes like phosphodiesterase 10A (PDE10A) and as modulators of protein kinase B (PKB). google.comgoogle.com this compound itself has been utilized as a starting material or intermediate in the synthesis of such complex molecules. google.comgoogle.comgoogleapis.comgoogle.compatentorder.com This suggests that while its direct biological roles are still being elucidated, the this compound scaffold holds potential for the development of a wider range of therapeutic agents.

The table below summarizes the observed effects of this compound on key molecular markers of PRKN/parkin-mediated mitophagy.

Molecular MarkerObserved EffectCellular ProcessReference
PRKN/parkin Recruitment UpregulatedInitiation of Mitophagy tandfonline.comnih.gov
Phospho-ubiquitin (Ser65) IncreasedAmplification of Mitophagy Signal nih.gov
Mitofusin 2 (MFN2) DegradationQuarantine of Damaged Mitochondria tandfonline.comnih.gov
Lysosomal Degradation IncreasedClearance of Damaged Mitochondria tandfonline.com

Q & A

Q. How can researchers modify the isoquinoline core to tune the photophysical properties of this compound?

  • Methodological Answer : Introduce electron-donating groups (e.g., methoxy) at the 4-position to redshift absorption maxima. Characterize via UV-Vis and fluorescence spectroscopy. Compare with TD-DFT calculations for validation .

Retrosynthesis Analysis

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Methyl isoquinoline-6-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.